molecular formula C13H19NOS B14152183 Carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester CAS No. 96009-55-1

Carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester

Cat. No.: B14152183
CAS No.: 96009-55-1
M. Wt: 237.36 g/mol
InChI Key: RPKZJFDZBBERTI-UHFFFAOYSA-N
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Description

Carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester is an organic compound with a complex structure that includes aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester typically involves the esterification of carbamothioic acid with an appropriate alcohol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with enzymes or receptors in biological systems. The aromatic ring may also play a role in binding to specific targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid, methyl(3-phenylpropyl)-, S-(1-methylethyl) ester
  • Carbamothioic acid, phenylpropyl-, S-(1-methylethyl) ester

Uniqueness

Carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester is unique due to its specific ester and aromatic functional groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

96009-55-1

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

S-propan-2-yl N-(3-phenylpropyl)carbamothioate

InChI

InChI=1S/C13H19NOS/c1-11(2)16-13(15)14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15)

InChI Key

RPKZJFDZBBERTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(=O)NCCCC1=CC=CC=C1

Origin of Product

United States

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